Ubichromenol

Description

Historical Discovery and Early Biochemical Investigations

The initial identification of ubichromenol is closely tied to the extensive research on ubiquinones (B1209410) in the mid-20th century. In 1960, J. Links published a pivotal paper in Biochimica et Biophysica Acta detailing the conversion of ubiquinone to a new compound, which was identified as this compound. nih.gov This discovery was part of a broader effort by researchers like R.A. Morton and his colleagues, who were instrumental in isolating and characterizing ubiquinone (initially named "Substance SC") from various animal tissues. portlandpress.com The scientific environment of this era was heavily focused on understanding the components of the mitochondrial electron transport chain, with researchers like Frederick L. Crane and Karl Folkers making significant contributions to the discovery and function of coenzyme Q. nih.gov Early investigations into this compound suggested it was a naturally occurring cyclic isomer of coenzyme Q10. chemicalbook.com These initial studies were foundational, establishing this compound as a distinct, yet related, entity in the landscape of biological quinones and their derivatives. Further research in the following years, such as a 1964 study by V. C. Joshi reported in the Biochemical Journal, continued to explore the biosynthetic relationship between this compound and ubiquinone. portlandpress.com

Relationship with Ubiquinones and Tocopherols (B72186)

This compound shares a close biochemical relationship with both ubiquinones (coenzyme Q) and tocopherols (vitamin E). The connection to ubiquinones is fundamental, as this compound is a cyclized derivative of ubiquinone. chemicalbook.com Ubiquinones, such as the well-known Coenzyme Q10 (CoQ10), are lipid-soluble compounds that play a crucial role in cellular respiration. They function within the mitochondrial electron transport chain, cycling between their oxidized form (ubiquinone) and their reduced form (ubiquinol) to facilitate the transfer of electrons. nih.govnih.gov

The conversion of ubiquinone to this compound involves the cyclization of the isoprenoid side chain onto the quinone head. The precise mechanism of this conversion in vivo, whether it is a spontaneous rearrangement under specific physiological conditions or an enzyme-catalyzed reaction, is still a subject of scientific investigation.

The relationship with tocopherols stems from their shared chromanol ring structure. Tocopherols are a class of compounds with vitamin E activity, known for their antioxidant properties. nih.gov Like this compound, tocopherols possess a chromanol head and a hydrophobic side chain. This structural similarity places this compound in a unique position, bridging the chemical landscapes of two important classes of biological compounds.

| Compound | Primary Role in Biological Systems | Biochemical Link to this compound |

|---|---|---|

| Ubiquinone (Coenzyme Q) | Electron carrier in the mitochondrial respiratory chain. | This compound is a cyclized isomer of ubiquinone. |

| Ubiquinol (B23937) | Reduced form of ubiquinone, also an antioxidant. | The reduced quinone ring of ubiquinol is a potential precursor to the chromanol ring of this compound. |

| Tocopherols (Vitamin E) | Lipid-soluble antioxidants. | Shares the core chromanol ring structure with this compound. |

Structural Context within Chromanol Derivatives

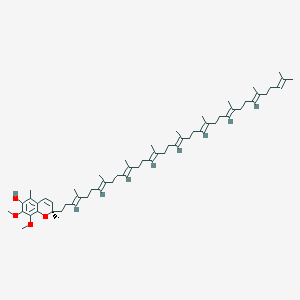

This compound is classified as a chromanol derivative due to its core chemical structure. Chromanols are characterized by a bicyclic structure consisting of a benzene (B151609) ring fused to a dihydropyran ring, with a hydroxyl group on the benzene ring. nih.gov This core structure is also the foundation for tocopherols and tocotrienols, which are collectively known as vitamin E. nih.gov

The key structural features that differentiate these related compounds are the substitution patterns on the chromanol ring and the nature of the attached isoprenoid side chain. In the case of this compound, the specific variant often cited is this compound 50, which corresponds to the cyclized form of Coenzyme Q10. It possesses a long, unsaturated isoprenoid tail containing ten isoprene (B109036) units. The chromanol ring of this compound is also substituted with methoxy (B1213986) and methyl groups.

In comparison, tocopherols have a saturated phytyl tail, and the different forms (alpha, beta, gamma, delta) are distinguished by the number and position of methyl groups on the chromanol ring. nih.gov Ubiquinones, in their non-cyclized form, feature a benzoquinone head instead of a chromanol ring. scbt.com

| Compound | Core Ring Structure | Side Chain | Key Ring Substituents | Molecular Formula |

|---|---|---|---|---|

| This compound (this compound 50) | Chromanol | Unsaturated, 10 isoprene units | 2 Methoxy groups, 1 Methyl group | C59H90O4 scbt.comcanbipharm.comchemspider.comcas.org |

| Ubiquinone (Coenzyme Q10) | Benzoquinone | Unsaturated, 10 isoprene units | 2 Methoxy groups, 1 Methyl group | C59H90O4 scbt.com |

| Alpha-Tocopherol (B171835) | Chromanol | Saturated (Phytyl) | 3 Methyl groups | C29H50O2 |

| Gamma-Tocopherol | Chromanol | Saturated (Phytyl) | 2 Methyl groups | C28H48O2 chemspider.comcas.orgguidechem.com |

Structure

2D Structure

Properties

IUPAC Name |

(2R)-7,8-dimethoxy-2,5-dimethyl-2-[(3E,7E,11E,15E,19E,23E,27E,31E)-4,8,12,16,20,24,28,32,36-nonamethylheptatriaconta-3,7,11,15,19,23,27,31,35-nonaenyl]chromen-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H90O4/c1-44(2)24-15-25-45(3)26-16-27-46(4)28-17-29-47(5)30-18-31-48(6)32-19-33-49(7)34-20-35-50(8)36-21-37-51(9)38-22-39-52(10)40-23-42-59(12)43-41-54-53(11)55(60)57(61-13)58(62-14)56(54)63-59/h24,26,28,30,32,34,36,38,40-41,43,60H,15-23,25,27,29,31,33,35,37,39,42H2,1-14H3/b45-26+,46-28+,47-30+,48-32+,49-34+,50-36+,51-38+,52-40+/t59-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARZCDYVIZADZJN-QXCSMICNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC(OC2=C(C(=C1O)OC)OC)(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C=C[C@@](OC2=C(C(=C1O)OC)OC)(C)CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C59H90O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501318061 | |

| Record name | Ubichromenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501318061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

863.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2382-48-1 | |

| Record name | Ubichromenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2382-48-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ubichromenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002382481 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ubichromenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501318061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | UBICHROMENOL 50 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1EU272IO2S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis, Metabolism, and Cellular Distribution

Endogenous Biosynthetic Pathways

The biosynthesis of ubichromenol is not entirely distinct from that of ubiquinone; it is widely considered a cyclic isomer or derivative of ubiquinone. researchgate.netportlandpress.com The formation of this compound is thought to occur from ubiquinone, potentially as a result of an intramolecular cyclization. researchgate.net Some studies suggest that this compound could be an artifact of isolation procedures involving ubiquinone, as it can be formed non-enzymatically under certain conditions. researchgate.netresearchgate.net However, evidence from sensitive detection methods confirms its natural occurrence in various biological tissues. researchgate.net

The biosynthetic pathway of this compound is dependent on the precursors and enzymes involved in the synthesis of ubiquinone. The two primary building blocks for ubiquinone are the benzoquinone ring, derived from 4-hydroxybenzoate (B8730719), and the polyisoprenoid side chain. bibliotekanauki.pl

4-Hydroxybenzoate (4-HB) Synthesis: The formation of 4-hydroxybenzoate begins with chorismate, a key intermediate of the shikimate pathway. ontosight.aifrontiersin.org In many bacteria, such as Escherichia coli, the conversion of chorismate to 4-hydroxybenzoate is a single-step reaction catalyzed by the enzyme chorismate pyruvate-lyase (also known as UbiC). wikipedia.orgmicrobiologyresearch.orgebi.ac.uk This enzyme cleaves pyruvate (B1213749) from chorismate to yield 4-hydroxybenzoate. wikipedia.org The reaction does not require metal cofactors. microbiologyresearch.orgebi.ac.uk In eukaryotes, the pathway from chorismate to 4-hydroxybenzoate can be more complex, potentially involving intermediates like prephenate and 4-hydroxycinnamate. ontosight.ai

Polyisoprenoid Side Chain Synthesis: The polyisoprenoid side chain is synthesized from acetyl-CoA via the mevalonic acid pathway, which produces isopentenyl pyrophosphate (IPP) units. bibliotekanauki.pl These five-carbon units are sequentially condensed to form a polyprenyl pyrophosphate chain of a specific length, which varies between species. frontiersin.org For example, humans predominantly synthesize a chain of 10 isoprene (B109036) units (for ubiquinone-10), while rats mainly produce a chain of 9 units (for ubiquinone-9).

Condensation and Modification: The crucial condensation step involves the attachment of the polyprenyl side chain to the 4-hydroxybenzoate ring. This reaction is catalyzed by 4-hydroxybenzoate polyprenyltransferase , a membrane-bound enzyme. nih.govoup.comnih.gov This enzyme has a broad specificity for the polyprenyl diphosphate (B83284) substrate but is highly specific for 4-hydroxybenzoate. bibliotekanauki.plfrontiersin.org Following this prenylation, the resulting intermediate, 3-polyprenyl-4-hydroxybenzoate, undergoes a series of modifications including hydroxylations, methylations, and a final decarboxylation to form the mature ubiquinone molecule. bibliotekanauki.plfrontiersin.org

Formation of this compound: this compound is formed from the corresponding ubiquinone homologue. For instance, this compound-10 is derived from ubiquinone-10. lipidbank.jp The conversion is a cyclization reaction. researchgate.net While this can occur non-enzymatically, for example, when ubiquinone is incubated with heat-denatured kidney mince or albumin, the precise enzymatic mechanisms for its formation in vivo are not well-defined. researchgate.net It has been suggested that ubiquinone is slowly converted to this compound within animal tissues. researchgate.net

The intermediates in the biosynthesis of this compound are the same as those in the ubiquinone pathway leading up to the final ubiquinone molecule.

Key intermediates include:

Chorismate : A branch-point metabolite from the shikimate pathway. ontosight.aifrontiersin.org

4-hydroxybenzoate (4-HB) : The aromatic precursor to the quinone ring. ontosight.aimicrobiologyresearch.org

Polyprenyl pyrophosphates : Isoprenoid chains of varying lengths that form the hydrophobic tail.

3-Polyprenyl-4-hydroxybenzoate : The product of the condensation reaction between 4-HB and the polyprenyl pyrophosphate chain. frontiersin.org

Ubiquinone : The direct precursor that undergoes cyclization to form this compound. researchgate.netportlandpress.com

The biosynthesis of this compound is closely related to several major metabolic pathways:

Shikimate Pathway : Provides the precursor chorismate for the benzoquinone ring. ontosight.ai

Mevalonate (B85504) Pathway : Synthesizes the isopentenyl pyrophosphate units for the polyisoprenoid tail. bibliotekanauki.pl

Ubiquinone Biosynthesis Pathway : The direct pathway from which this compound synthesis branches. bibliotekanauki.plportlandpress.com

Metabolic Fate and Biotransformation

The metabolic fate and biotransformation of this compound are not as extensively studied as its biosynthesis. Biotransformation is a metabolic process, primarily occurring in the liver, that modifies chemical substances to facilitate their excretion. nih.gov This process involves Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions. nih.gov

While specific metabolic pathways for this compound are not fully elucidated, studies on the related compound, ubichromanol (the reduced form of this compound), provide insights. Ubichromanol can be oxidized to a ubiquinone-like compound that has a hydroxyl group on its side chain. researchgate.netresearchgate.netdoi.org This suggests that the chromanol ring of this compound can be opened, leading to metabolites that resemble ubiquinone. This biotransformation could potentially integrate the antioxidant properties of chromanols with the bioenergetic functions of ubiquinones (B1209410). researchgate.netdoi.org It is postulated that the side-chain of this compound may be able to turn over independently in the body. researchgate.net

Subcellular Localization and Membrane Association

Due to its long, lipophilic polyisoprenoid tail, this compound is highly hydrophobic and is therefore expected to be associated with cellular membranes. bibliotekanauki.plcymitquimica.com Its subcellular distribution mirrors that of ubiquinone, which is found in various cellular membranes.

Studies have detected ubiquinone in the inner mitochondrial membrane, endoplasmic reticulum, Golgi vesicles, lysosomes, and peroxisomes. bibliotekanauki.pl Specifically, this compound has been identified in mitochondrial fractions of rat and bovine liver. researchgate.net The majority of biotransformation processes occur within the cytoplasm, endoplasmic reticulum, and mitochondria of hepatocytes. nih.gov

The interaction of this compound with membranes is governed by its amphipathic nature, although it is predominantly hydrophobic. The long polyisoprenoid tail anchors the molecule within the hydrophobic core of the lipid bilayer. researchgate.net The chromanol head group, containing a hydroxyl group, would be positioned near the membrane-water interface.

The dynamics of such interactions are critical for the molecule's function. The lipid bilayer acts as a barrier, and the interaction of molecules like this compound with it can be driven by forces such as hydrophobic attraction and hydration repulsion. wikipedia.org The integration into the membrane facilitates its potential role as a lipid-soluble antioxidant, protecting the membrane components from oxidative damage.

Occurrence and Physiological Concentrations Across Biological Species

This compound has been identified in a range of biological species, including animals and microorganisms, and has also been reported in plants. researchgate.net Its concentration can be influenced by factors such as diet, specifically the levels of vitamins A and E. cambridge.orgresearchgate.net

In rats, this compound is found in the liver, kidney, and heart. cambridge.org Vitamin A deficiency has been shown to lead to an accumulation of both ubiquinone and this compound in the liver of rats. cambridge.org In protein-deficient rats, the concentration of this compound was found to decrease in the liver. nih.gov

Using sensitive chromatographic methods, the presence of this compound has been confirmed in rat and bovine liver mitochondria, kidney, and intestine. researchgate.net this compound-8 was also identified in yam tubers (Dioscorea alata). researchgate.net

Table 1: Occurrence and Reported Tissue Concentrations of this compound

| Species | Tissue/Organelle | Reported Concentration / Finding | Reference |

|---|---|---|---|

| Rat | Liver | Concentration increases with vitamin A deficiency. | cambridge.orgcapes.gov.br |

| Rat | Liver | Concentration decreases with protein deficiency. | nih.gov |

| Rat | Kidney, Intestine, Heart | Detected. | researchgate.netcambridge.org |

| Bovine | Liver Mitochondria, Kidney, Intestine | Detected. | researchgate.net |

| Yam (Dioscorea alata) | Tuber | This compound-8 identified. | researchgate.net |

| Microorganisms | General | Reported to be present. | researchgate.net |

Molecular Mechanisms of Action

Role in Redox Homeostasis

Ubichromenol plays a crucial part in the cellular antioxidant defense system. It directly neutralizes harmful free radicals and participates in the recycling of other key antioxidants, thereby protecting cellular components from oxidative damage.

Antioxidant Mechanisms

The antioxidant properties of this compound are multifaceted, involving direct radical scavenging, regeneration of other antioxidants, and the inhibition of lipid peroxidation.

This compound functions as a potent free radical scavenger. nih.gov Free radicals, which are highly reactive molecules with unpaired electrons, can cause significant damage to DNA, proteins, and lipids. nih.gov The antioxidant mechanism of this compound involves donating a hydrogen atom from its hydroxyl group on the chromenol ring to neutralize these radicals, thus breaking the chain reaction of oxidative damage. This process is similar to other phenolic antioxidants. The reactivity of this compound with free radicals is a key feature of its protective effects within biological systems.

The effectiveness of radical scavenging can be assessed using various methods, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.govresearchgate.net In this assay, the ability of an antioxidant to donate a hydrogen atom and decolorize the stable DPPH radical is measured spectrophotometrically. researchgate.net While specific data on this compound in this assay is not detailed in the provided results, the principle applies to its function.

Studies have shown that short-chain ubiquinones (B1209410), which are structurally related to this compound, can synergistically enhance the regeneration of endogenous vitamin E. nih.gov This regeneration can be both a chemical and an enzymatic process, with other cellular reductants like ascorbate (B8700270) (vitamin C) and glutathione (B108866) also playing a role in the recycling of vitamin E. nih.govnih.govscilit.com The interaction between these antioxidants creates a cooperative network that amplifies their protective effects.

Lipid peroxidation is a destructive chain reaction where free radicals attack lipids, particularly polyunsaturated fatty acids in cell membranes, leading to cellular damage. nih.govmdpi.com this compound is a highly effective inhibitor of this process. nih.gov Its lipid-soluble nature allows it to reside within cellular membranes, where it can directly intercept lipid peroxyl radicals and break the propagation of the peroxidation chain. nih.govresearchgate.net

Research has demonstrated that the reduced forms of coenzyme Q (ubiquinols), from which this compound is derived, possess significantly greater antioxidant activity in preventing lipid peroxidation than their oxidized forms. nih.gov The efficiency of this inhibition can be influenced by the length of the isoprenoid side chain, which affects the molecule's position and mobility within the membrane. nih.gov By preventing the degradation of membrane lipids, this compound helps maintain the structural integrity and function of cells. researchgate.net

Modulation of Cellular Signaling Pathways

Beyond its direct antioxidant functions, this compound is involved in the modulation of various cellular signaling pathways. These pathways are complex networks of proteins and molecules that control fundamental cellular processes.

Protein Interaction Studies

The interaction of small molecules like this compound with proteins is a critical aspect of their biological activity. nih.govmdpi.com While direct protein interaction studies specifically for this compound are not extensively detailed in the provided search results, the principles of how such molecules can influence cellular signaling are well-established.

Molecules can bind to specific sites on proteins, including enzymes and transcription factors, thereby altering their activity. nih.gov This can lead to the modulation of signaling cascades such as the MAPK, NF-κB, and Wnt pathways, which are involved in processes like cell proliferation, inflammation, and apoptosis. nih.govnih.gov For instance, natural compounds can influence these pathways by inhibiting enzymes like cytochrome P450 or by affecting the ubiquitin-proteasome system, which is crucial for protein degradation and cell signaling. nih.govmdpi.com Given its structure and chemical properties, it is plausible that this compound could interact with various proteins involved in cellular signaling, although specific targets and the nature of these interactions require further investigation.

Table of Research Findings on this compound and Related Compounds:

| Mechanism | Key Finding | Model System | Reference |

|---|---|---|---|

| Regeneration of Vitamin E | Ubiquinone Q1 synergistically enhances NADPH-dependent regeneration of endogenous vitamin E. | Rat liver microsomes | nih.gov |

| Inhibition of Lipid Peroxidation | Short-chain ubiquinols (Q1-Q4) are potent inhibitors of lipid peroxidation. | Rat liver microsomes, brain synaptosomes, mitochondria | nih.gov |

| Radical Scavenging | Ubiquinols possess much greater antioxidant activity than oxidized ubiquinone forms. | Homogenous solution and membranes | nih.gov |

Enzyme Kinetic Studies

Enzyme kinetic studies are fundamental to understanding how a compound affects biological processes by measuring the rates of enzyme-catalyzed reactions. youtube.com These studies can reveal the catalytic mechanism of an enzyme, its metabolic role, how its activity is controlled, and how it is affected by inhibitors or activators. youtube.com Key parameters derived from these studies include the Michaelis constant (Kₘ), which indicates the substrate concentration at which the reaction rate is half of the maximum, and the maximum velocity (Vₘₐₓ), which represents the rate of reaction at saturating substrate concentrations. The inhibition constant (Kᵢ) is a measure of an inhibitor's potency.

Common enzymes targeted in pharmacological research include cyclooxygenases (COX) and lipoxygenases (LOX), which are key players in the inflammatory cascade. nih.govfrontiersin.org COX enzymes (COX-1 and COX-2) catalyze the conversion of arachidonic acid to prostaglandins, while 5-lipoxygenase (5-LOX) initiates the biosynthesis of leukotrienes. youtube.comnih.govnih.gov Inhibition of these enzymes can reduce inflammation. The efficacy of inhibitors is often quantified by the half-maximal inhibitory concentration (IC₅₀), which is the concentration of an inhibitor required to reduce the enzyme's activity by 50%.

The mechanism of inhibition can be further elucidated through kinetic analysis. Inhibition can be competitive, where the inhibitor binds to the enzyme's active site and competes with the substrate, or non-competitive, where the inhibitor binds to an allosteric (secondary) site, affecting the enzyme's catalytic efficiency without blocking substrate binding. thieme-connect.de Despite the established methodologies for these analyses, specific enzyme kinetic data for this compound, including parameters such as Kₘ, Vₘₐₓ, Kᵢ, or detailed IC₅₀ values for its interaction with enzymes like 5-lipoxygenase or cyclooxygenase, are not extensively detailed in the available scientific literature.

Receptor Binding and Target Identification

Identifying the molecular targets of a bioactive compound is a critical step in elucidating its mechanism of action and is fundamental to drug discovery. This process involves pinpointing the specific biomolecules, such as receptors or enzymes, to which the compound binds to exert its physiological effects. Understanding these interactions at a molecular level allows for the optimization of drug candidates to improve efficacy and reduce potential side effects.

Methodologies for Target Identification

Several powerful techniques are employed to identify the cellular targets of small molecules like this compound. These methods can be broadly categorized into affinity-based and label-free approaches.

Affinity-Based Methods: These are the most common approaches and rely on modifying the small molecule to serve as a "bait" to capture its binding partners.

Photoaffinity Labeling (PAL): This technique involves incorporating a photoreactive group (like a diazirine or benzophenone) into the structure of the bioactive compound. mdpi.com Upon exposure to UV light, this group forms a highly reactive species that covalently cross-links the compound to its target protein. mdpi.com An additional reporter tag, such as biotin (B1667282) or a fluorescent dye, allows for the subsequent isolation and identification of the labeled protein, often through mass spectrometry. mdpi.com

Affinity Purification-Mass Spectrometry (AP-MS): In this method, the small molecule is immobilized on a solid support, such as agarose (B213101) beads, creating an affinity matrix. This matrix is then incubated with a cell lysate. Proteins that specifically bind to the immobilized molecule are captured and subsequently eluted. These captured proteins are then identified using mass spectrometry to reveal potential targets.

While these methodologies are well-established for target discovery, their specific application to identify the molecular targets or receptors of this compound has not been detailed in the reviewed scientific literature.

Interactive Table of Target Identification Methodologies

| Methodology | Principle | Key Feature |

|---|---|---|

| Photoaffinity Labeling (PAL) | A photoreactive group on the compound is activated by light to form a covalent bond with the target protein. | Creates a permanent link between the compound and its target, enabling identification even after denaturation. |

| Affinity Purification-Mass Spectrometry (AP-MS) | The compound is immobilized on a solid support to "pull down" its binding partners from a cell lysate for identification. | Relies on the non-covalent binding affinity between the compound and its target. |

Influence on Mitochondrial Function

This compound, a reductive cyclization product of ubiquinone-10 (CoQ10), has been investigated for its role in mitochondrial function. nih.govresearchgate.net Mitochondria are central to cellular energy production, primarily through the process of oxidative phosphorylation, which occurs at the electron transport chain (ETC) located on the inner mitochondrial membrane. nih.govresearchgate.net

Research indicates that this compound can act as a prodrug that, upon oxidation, yields a bioactive ubiquinone-like molecule with a hydroxyl-substituted side chain (UQ10OH). nih.gov This metabolite is naturally found in bovine liver mitochondria. nih.gov The reduced form of this this compound-derived metabolite has been shown to be a substrate for mitochondrial complex III (cytochrome bc1 complex). nih.gov Its bioactivity in this role was found to be slightly lower than that of native ubiquinol (B23937) but significantly greater than that of reduced alpha-tocopheryl quinone. nih.gov This finding suggests that this compound can be converted into a molecule that participates in the mitochondrial electron transport chain, potentially supporting the bioenergetic functions typically associated with ubiquinone. nih.gov

The ability of ubiquinone to shuttle electrons between complex I/II and complex III is essential for generating the mitochondrial membrane potential, which drives ATP synthesis. nih.govmitoq.com By being oxidized to a compound that can be reduced and act as a substrate for complex III, this compound demonstrates a potential mechanism to influence mitochondrial respiration and energy production. nih.gov

Biological Roles in Health and Disease Models

Neuroprotection and Neurodegenerative Conditions

Oxidative stress and neuroinflammation are key pathological features of neurodegenerative diseases. mdpi.comnih.gov Antioxidant compounds are therefore of significant interest for their potential to mitigate neuronal damage.

Ubichromenol is recognized as a radical-scavenging antioxidant. researchgate.net The brain's high metabolic rate and oxygen consumption make it particularly vulnerable to oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract them. mdpi.comourparents.com This oxidative damage is a critical factor in the progression of neurodegenerative disorders. mdpi.comfrontiersin.org

Studies have compared this compound's antioxidant capacity to that of alpha-tocopherol (B171835), a well-established neuroprotective antioxidant. researchgate.netnih.gov While some research describes this compound as a weak antioxidant researchgate.net, others have found it to be similarly effective as alpha-tocopherol in scavenging radicals. researchgate.net The antioxidant activity of chromene-based compounds, the structural class to which this compound belongs, is a well-documented phenomenon. nih.gov These compounds can help protect cells from oxidative damage, which is a key mechanism in preserving neuronal health. mdpi.commdpi.com The cellular defense against oxidative stress often involves the Nrf2-ARE pathway, which regulates the expression of numerous antioxidant genes. frontiersin.orgmdpi.com While the direct modulation of this specific pathway by this compound is not yet fully detailed, the neuroprotective potential of antioxidants is often linked to their ability to influence such systems. frontiersin.orgmdpi.com

| Property | Description | Source |

|---|---|---|

| Mechanism | Acts as a radical scavenging antioxidant. | researchgate.net |

| Comparative Efficacy | Its effectiveness has been reported to be similar to alpha-tocopherol in some studies. | researchgate.net |

| Structural Class | Belongs to the chromene family, known for antioxidant properties. | nih.govresearchgate.net |

| Relevance to Neuronal Health | Antioxidants can counteract oxidative stress, a major contributor to neuronal damage and memory loss. | ourparents.com |

The development of effective treatments for neurodegenerative disorders like Alzheimer's disease relies heavily on preclinical animal models that replicate key aspects of the human condition. nih.gov These models, often transgenic mice, are designed to exhibit pathological hallmarks such as amyloid-β plaques and neurofibrillary tangles. nih.govnih.gov While other chromene compounds, such as Glabridin, have been noted in the context of Alzheimer's disease research nih.govmdpi.com, specific studies testing this compound in established preclinical models of neurodegeneration are not prominent in the reviewed literature. Its recognized antioxidant properties, however, suggest a potential area for future investigation, given the strong link between oxidative stress and the pathology of these diseases. mdpi.comnih.gov

Anti-inflammatory Pathways and Immunomodulation

Chronic inflammation is a driver of many diseases, and compounds with anti-inflammatory and immunomodulatory properties are of great therapeutic interest. plos.org this compound and its derivatives have been identified as having potential in this area. researchgate.netresearchgate.net

Research on coral extracts containing various chromenes has demonstrated anti-inflammatory activity. For instance, in lipopolysaccharide (LPS)-stimulated macrophage cells (RAW 264.7), a model for inflammation, these extracts led to a significant inhibition of the inducible nitric oxide synthase (iNOS) protein, a key inflammatory mediator. researchgate.net Furthermore, a novel derivative, Pseudoalteromone C, was found to be an inhibitor of inflammatory cytokines in macrophages. rsc.org The immunomodulatory effects of marine-derived compounds are a broad area of research, with many demonstrating the ability to regulate immune responses. nmmba.gov.twnmmba.gov.tw

| Compound/Extract | Model System | Observed Effect | Source |

|---|---|---|---|

| This compound | General studies | Reported to have anti-inflammatory properties. | researchgate.netresearchgate.net |

| Coral extract (containing chromenes) | LPS-stimulated RAW 264.7 macrophage cells | Significant inhibition of iNOS protein. | researchgate.net |

| Pseudoalteromone C (this compound derivative) | Macrophages | Inhibitor of inflammatory cytokines. | rsc.org |

Role in Metabolic Regulation

A patent application has listed ubichromenols as compounds for use in methods to treat diseases linked to the glucose metabolic process and the insulin (B600854) receptor signaling pathway. googleapis.com The insulin signaling pathway is a complex cascade that is vital for maintaining homeostasis, and its disruption can lead to insulin resistance. nih.govanmm.org.mx Additionally, an animal study observed that the concentrations of both ubiquinone and this compound were increased in the livers of rats fed a diet deficient in vitamin A, suggesting a link to metabolic processes within the liver. researchgate.net While direct and detailed studies are limited, these findings point toward a potential influence of this compound on metabolic pathways that warrants further research.

Implications in Cancer Research (Preclinical)

The ability of cancer cells to evade apoptosis (programmed cell death) is a hallmark of the disease. nih.govnih.gov Therefore, compounds that can modulate apoptotic pathways or inhibit cancer cell proliferation are valuable candidates for oncology research. The chromene scaffold is found in many compounds investigated for anticancer activity. nih.gov

This compound has been mentioned in research for its potential to regulate gene expression in cancer cells and for its antiproliferative, cell cycle arrest, and apoptosis-inducing effects. researchgate.net A patent also suggests that metabolites of Coenzyme Q10, such as this compound, could be used to treat oncological disorders by inducing apoptosis or inhibiting angiogenesis. google.com However, the evidence is not uniformly positive. A specific this compound derivative, Pseudoalteromone C, which was isolated from a marine bacterium, was tested and found to be inactive when screened for cytotoxicity against several human cancer cell lines, including chronic myelogenous leukemia (K-562), lymphoblastic lymphoma (MOLT-4), and histiocytic lymphoma (U-937) cells. researchgate.net

| Compound | Research Context/Model | Reported Finding | Source |

|---|---|---|---|

| This compound | General cancer cell studies | Potential antiproliferative effect, induction of apoptosis and cell cycle arrest. | researchgate.net |

| Coenzyme Q10 metabolites (incl. This compound) | Patent for oncological disorders | Proposed to induce apoptosis or inhibit angiogenesis in cancerous cells. | google.com |

| Pseudoalteromone C | Cytotoxicity screen (K-562, MOLT-4, U-937 cell lines) | Found to be inactive (not cytotoxic). | researchgate.net |

Other Emerging Biological Activities

Beyond the areas detailed above, preliminary research suggests other potential biological roles for this compound. It has been cited for its potential antibacterial and antiviral properties. researchgate.netmusechem.com Early research also investigated the biological activity of this compound in the context of vitamin E deficiencies. nih.gov Furthermore, some related chromanol compounds have been shown to exhibit antileishmanial (antiprotozoal) activity, suggesting a broader anti-pathogenic potential for this class of molecules. researchgate.net The discovery of this compound derivatives like Pseudoalteromone C from marine bacteria associated with soft corals highlights marine ecosystems as a promising source for novel bioactive compounds. nmmba.gov.twresearchgate.netnmmba.gov.tw

Compound Reference Table

| Compound Name |

|---|

| This compound |

| Ubiquinone (Coenzyme Q10) |

| alpha-tocopherol (Vitamin E) |

| Glabridin |

| capillobenzopyranol |

| Pseudoalteromone C |

| Nitric Oxide |

| Amyloid-β |

| Tau |

Advanced Research Methodologies and Analytical Approaches

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for confirming the identity and investigating the behavior of Ubichromenol. These methods utilize the interaction of electromagnetic radiation with the molecule to provide detailed information about its structure, electron configuration, and kinetic properties.

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a specialized technique for studying chemical species that possess unpaired electrons. wikipedia.orgnus.edu.sg Its application to this compound is primarily for the detection and characterization of its radical forms. During redox processes, such as antioxidant activity, this compound can form a transient semiquinone-type radical. ESR spectroscopy is uniquely capable of observing these paramagnetic intermediates. jeol.combyjus.com

The analysis of the ESR spectrum provides key parameters:

g-value : This parameter is characteristic of the specific radical and its electronic environment, aiding in its identification.

Hyperfine Coupling : This describes the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹H). The resulting splitting pattern in the ESR spectrum gives precise information about the molecular structure in the immediate vicinity of the unpaired electron, confirming its location on the chromanol ring system. jeol.com

Table 1: Representative ESR Spectral Parameters for a Hypothetical this compound Radical

| Parameter | Description | Typical Value | Information Gained |

|---|---|---|---|

| g-value | Dimensionless factor characterizing the radical species. | ~2.0045 | Confirms the presence of an oxygen-centered semiquinone-type radical. |

| Hyperfine Coupling Constants (aH) | Strength of interaction with specific protons. | 0.1 - 0.6 mT | Provides structural details, such as the spin density distribution on the chromanol ring. |

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural elucidation of organic molecules like this compound. wikipedia.orgucmerced.edu It operates by probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C) within a strong magnetic field. libretexts.org The resulting spectrum provides a detailed map of the molecule's carbon-hydrogen framework.

Key information derived from NMR includes:

Chemical Shift (δ) : The position of a signal in the NMR spectrum, measured in parts per million (ppm), is highly sensitive to the chemical environment of the nucleus. youtube.com This allows for the differentiation of all non-equivalent protons and carbons in the this compound structure, including those on the chromanol ring, the methoxy (B1213986) and methyl groups, and the isoprenoid side chain.

Spin-Spin Coupling (J) : The interaction between neighboring nuclei leads to the splitting of NMR signals into multiplets, providing information about the connectivity of atoms within the molecule. youtube.com

Integration : The area under a ¹H NMR signal is proportional to the number of protons it represents.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Moieties in this compound

| Moiety | Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| Chromanol Ring | Aromatic CH | 6.5 - 7.0 |

| Chromanol Ring | C-O | 140 - 150 |

| Methoxy Groups | -OCH₃ | 3.8 - 4.0 |

| Methoxy Groups | -OC H₃ | 59 - 62 |

| Ring Methyl Group | Ar-CH₃ | 2.0 - 2.2 |

| Isoprenoid Chain | =CH- | 5.0 - 5.2 |

Advanced optical spectroscopy methods, particularly stopped-flow photometry, are employed to study the kinetics of rapid chemical reactions involving this compound. nih.govcolorado.edu This technique allows for the investigation of reaction rates on a millisecond timescale by rapidly mixing two or more reactants and monitoring the subsequent change in optical properties, such as UV-Visible absorbance or fluorescence. biologic.netitaca-sb.it

This approach is highly valuable for quantifying the antioxidant potential of this compound. For example, the reaction between this compound and a stable free radical can be monitored to determine the rate constants of the electron or hydrogen atom transfer process. The disappearance of the radical's color or the change in the this compound absorption spectrum is tracked over time to extract kinetic data. colorado.edu

Table 3: Example of a Stopped-Flow Kinetic Experiment Design for this compound

| Syringe 1 | Syringe 2 | Mixing Action | Detection Method | Kinetic Data Obtained |

|---|---|---|---|---|

| This compound in ethanol | Oxidizing agent (e.g., DPPH•) in ethanol | Rapid mixing initiates redox reaction | UV-Vis Spectrophotometry (monitoring decay of DPPH• at ~517 nm) | Second-order rate constant (k) for the antioxidant reaction. |

Mass Spectrometry-Based Omics Approaches

Mass spectrometry (MS) is a powerful analytical technology that measures the mass-to-charge ratio of ions, enabling the highly sensitive and specific detection of molecules. su.se In the context of systems biology, MS-based "omics" platforms are used to perform large-scale analysis of specific classes of biomolecules.

Lipidomics involves the comprehensive and quantitative analysis of all lipids (the lipidome) within a biological system. nih.govnih.gov Given that this compound is a lipid-soluble molecule, lipidomics methodologies, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), are the preferred choice for its detection and quantification in biological samples like tissues, cells, or plasma. mdpi.comclipidomics.com

The typical lipidomics workflow includes:

Lipid Extraction : Isolating lipids from the biological matrix.

Chromatographic Separation : Using LC to separate this compound from other lipid species based on its physicochemical properties.

Mass Spectrometric Detection : Ionizing the molecule and analyzing its mass and fragmentation pattern (MS/MS) for unambiguous identification and quantification. youtube.com

Table 4: Key Parameters for LC-MS/MS-Based Detection of this compound

| Parameter | Description | Example Value/Setting | Purpose |

|---|---|---|---|

| Parent Ion (m/z) | Mass-to-charge ratio of the protonated or adducted this compound molecule [M+H]⁺. | Specific to the exact molecular formula of the this compound isomer. | Selective detection of the target molecule. |

| Fragment Ions (m/z) | Mass-to-charge ratios of characteristic fragments generated from the parent ion. | Fragments corresponding to the chromanol head group and isoprenoid tail. | Structural confirmation and enhanced specificity (Selected Reaction Monitoring, SRM). |

| Retention Time | The time at which this compound elutes from the LC column. | Dependent on the specific column and mobile phase used. | Chromatographic identification and separation from isomers. |

Proteomics is the large-scale study of the structure and function of proteins. researchgate.net A specialized branch of this field is ubiquitin-proteomics (also called ubiquitylomics), which focuses on identifying proteins that have been modified by the covalent attachment of another small protein called ubiquitin. nih.govnih.govnih.gov This ubiquitination process is a critical cellular mechanism for regulating protein degradation, localization, and function. nih.govmetwarebio.com

It is crucial to distinguish that this compound, a lipid, is chemically unrelated to the protein ubiquitin, despite the similar prefix. Therefore, ubiquitin-proteomics does not directly detect this compound. Instead, this powerful technique can be employed in a broader research context to investigate the downstream cellular effects of this compound. For instance, researchers might use quantitative proteomics to test the hypothesis that this compound, through its antioxidant or other activities, alters the expression levels of specific proteins. Ubiquitin-proteomics could then be used to explore whether the stability of these affected proteins is regulated via the ubiquitin-proteasome system. nih.govnih.gov

Table 5: Hypothetical Proteomics Workflow to Investigate Cellular Impact of this compound

| Experimental Step | Technique | Purpose | Potential Finding |

|---|---|---|---|

| 1. Cell Culture | Treat cells with this compound vs. vehicle control. | Create a model system to study the compound's effects. | - |

| 2. Protein Extraction & Digestion | Lyse cells, extract total protein, and digest with trypsin. | Prepare proteins for mass spectrometry analysis. | A complex mixture of peptides. |

| 3. Quantitative Proteomics | Analyze peptide mixtures using LC-MS/MS (e.g., using isobaric labels). | Identify and quantify thousands of proteins to see which are up- or down-regulated by this compound treatment. | This compound treatment alters the abundance of proteins involved in oxidative stress response pathways. |

| 4. Ubiquitin Remnant Immuno-affinity Purification | Enrich for peptides containing the di-glycine remnant left by trypsin digestion of ubiquitinated lysines. | Isolate ubiquitinated peptides for analysis. | A sub-proteome of ubiquitinated sites. |

| 5. Quantitative Ubiquitin-Proteomics | Analyze enriched peptides by LC-MS/MS. | Identify and quantify changes in specific ubiquitination sites on proteins. | The ubiquitination level of a key stress-response protein is decreased by this compound, suggesting stabilization. |

In Vitro Cellular Models

Cellular Uptake Mechanisms and Internalization Pathways

The precise mechanisms by which this compound is taken up by cells have not been detailed in available research. Generally, the internalization of lipid-soluble molecules can occur through various endocytic pathways, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, or macropinocytosis, as well as passive diffusion across the plasma membrane. scbt.com Studies on related compounds or delivery systems suggest that factors such as the cell type and the formulation of the compound can influence the dominant uptake pathway. scbt.com However, dedicated studies using inhibitors of these pathways (e.g., chlorpromazine (B137089) for clathrin-mediated endocytosis, or filipin (B1216100) for caveolae) to determine the specific route of this compound internalization are absent from the current body of scientific literature.

Genetic Manipulation and Functional Assays

There is no specific mention in the searched literature of genetic manipulation techniques being used to investigate the functional roles of this compound. Methodologies such as CRISPR-Cas9 gene editing or siRNA-mediated gene silencing could be theoretically employed to target enzymes suspected to be involved in the conversion of ubiquinone to this compound. Observing the downstream physiological or pathological effects in these genetically modified cells would provide direct evidence of this compound's function. For example, knocking out a candidate enzyme and subsequently measuring changes in cellular processes like antioxidant capacity or gene expression would be a powerful functional assay. To date, such specific functional assays for this compound have not been reported.

Computational and Molecular Dynamics Simulations

There is no evidence in the scientific literature of computational and molecular dynamics (MD) simulations being specifically applied to study this compound. MD simulations are powerful computational tools used to understand the structure, dynamics, and interaction of molecules at an atomic level. Such simulations could, for example, model the interaction of this compound with biological membranes to predict its orientation and stabilizing effects, or simulate its binding to specific proteins to identify potential molecular targets. The absence of such studies indicates a gap in the in silico characterization of this compound.

Isotopic Tracing Studies

Isotopic tracing studies, which use molecules labeled with stable isotopes (e.g., ¹³C or ²H) to track their metabolic fate, have not been specifically reported for this compound. This technique is invaluable for mapping metabolic pathways and quantifying fluxes through them. A hypothetical study could involve synthesizing ¹³C-labeled this compound, administering it to cell cultures or animal models, and using mass spectrometry to track the appearance of the label in downstream metabolites. This would definitively map its metabolic conversion pathways and identify its breakdown products. The lack of such studies means our understanding of this compound's precise metabolic journey within a biological system remains incomplete.

Challenges, Limitations, and Future Research Directions

Elucidating Unresolved Biochemical Pathways

A primary challenge lies in fully mapping the biochemical pathways of ubichromenol. While it is recognized as a cyclic analogue of coenzyme Q10, its precise biosynthetic and metabolic routes are not entirely clear. doi.orgresearchgate.net It has been suggested that this compound may sometimes be an artifact formed during laboratory isolation of ubiquinone, though its presence has been detected in rat and bovine liver mitochondria, kidney, and intestine using sensitive analytical methods. researchgate.net

The biosynthesis of its parent compound, ubiquinone, begins with the condensation of two acetyl-CoA molecules via the mevalonate (B85504) pathway to produce isopentenyl diphosphate (B83284) (IPP), the foundational precursor for all isoprenoids. nih.gov Key questions remain regarding the specific enzymatic steps and regulatory mechanisms that lead to the cyclization of the ubiquinone side chain to form this compound in vivo. Studies in rats with vitamin A and E deficiencies have shown a significant decrease in Coenzyme Q biosynthesis and alterations in this compound content, suggesting a metabolic link and dependence on the availability of certain vitamins. nih.govresearchgate.net However, the exact enzymes responsible for its formation and subsequent metabolism are yet to be definitively identified. Future research employing isotope labeling and metabolic flux analysis could trace the transformation of precursors and provide a more dynamic view of its synthesis and degradation. creative-proteomics.com

Comprehensive Understanding of Molecular Targets

Identifying the specific molecular targets of this compound is critical to understanding its mechanism of action. Currently, much of its activity is attributed to its antioxidant properties, acting as a radical scavenger. researchgate.net Its efficacy is considered to be about half that of α-tocopherol. researchgate.net The one-electron oxidation product of this compound, the ubichromanoxyl radical, has been identified, and further oxidation can yield a ubiquinone-like compound with a hydroxyl-substituted side chain, which has been found naturally in bovine liver mitochondria. researchgate.net

While its general antioxidant function is acknowledged, a detailed picture of its specific protein interactions is lacking. The primary mechanism of action for many bioactive compounds involves binding to and modulating the function of specific proteins, such as enzymes or receptors. nih.govnih.gov For this compound, it is unclear whether its effects are solely due to non-specific radical scavenging or if it interacts with specific cellular proteins to modulate signaling pathways, similar to how other natural molecules operate. nih.gov Future research should focus on identifying these protein targets. Techniques like affinity chromatography-mass spectrometry and computational molecular docking could be employed to screen for and validate potential binding partners, providing insight into specific pathways it may influence. nih.govnih.gov

Development of Advanced Analytical Techniques

The study of this compound is hampered by analytical challenges. As an isoprenoid, its detection and quantification require sophisticated techniques due to its structural complexity and the presence of numerous related compounds in biological matrices. creative-proteomics.com Achieving sufficient sensitivity and specificity to distinguish this compound from its precursor, ubiquinone, and other lipid-soluble molecules is a significant hurdle. chromatographyonline.com

Current methods for analyzing isoprenoids often involve liquid chromatography coupled to mass spectrometry (LC-MS) or gas chromatography (GC-MS). nih.govcreative-proteomics.com High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) has been developed for the sensitive detection and quantification of intermediates in the isoprenoid biosynthesis pathway. nih.gov However, methods specifically optimized and validated for this compound are not widely established. The development of robust and sensitive analytical workflows is essential. This includes optimizing sample preparation to efficiently extract this compound from tissues and fluids, as well as developing high-resolution chromatographic and mass spectrometric methods to ensure accurate quantification. nih.govnih.gov The use of stable-isotope-labeled internal standards, as employed for other isoprenoids, could greatly improve the accuracy of quantification. nih.gov

Table 1: Analytical Techniques for Isoprenoid Analysis

| Technique | Application | Advantages | Challenges for this compound |

| Gas Chromatography (GC) | Analysis of volatile isoprenoids and their derivatives. creative-proteomics.com | High resolution and sensitivity for complex mixtures. creative-proteomics.com | Requires derivatization for non-volatile compounds like this compound. |

| Liquid Chromatography (LC) | Separation of a wide range of isoprenoid intermediates. nih.gov | Suitable for non-volatile and thermally labile compounds. | Co-elution with similar lipids can be an issue without high-resolution MS. |

| Mass Spectrometry (MS) | Identification and quantification based on mass-to-charge ratio. nih.gov | High specificity and sensitivity. nih.gov | Ion suppression from complex biological matrices can affect accuracy. |

| Tandem Mass Spectrometry (MS/MS) | Simultaneous detection and quantification of multiple intermediates. nih.gov | Enhanced specificity and reduced background noise. nih.gov | Requires development of specific transition monitoring for this compound. |

| Nuclear Magnetic Resonance (NMR) | Structural elucidation and tracking of metabolic pathways. creative-proteomics.com | Provides detailed structural information. | Lower sensitivity compared to MS, requiring larger sample amounts. |

Bridging Preclinical Findings to Translational Applications

Translating preclinical findings from cell culture and animal models to human applications is a universal challenge in drug development, and this compound is no exception. news-medical.net Preclinical studies, often using rodent models, have provided initial insights into the biological context of this compound, for instance, its altered metabolism in vitamin-deficient states. nih.govresearchgate.net However, these models may not fully replicate human physiology and disease. nih.gov

Animal models of diseases where oxidative stress is implicated, such as certain neurodegenerative or cardiovascular conditions, could be used to test the therapeutic efficacy of this compound. nih.gov However, significant differences exist between species in lung anatomy, development, and susceptibility to injury, which can complicate the interpretation of results from animal models of diseases like COPD. nih.govnih.gov To bridge the gap between preclinical data and potential human therapies, future studies must carefully select animal models that most accurately reflect the human condition being studied. Furthermore, research should aim to confirm that the molecular targets and pathways affected by this compound in animal models are conserved in humans.

Opportunities for Novel Therapeutic Strategy Development

Despite the challenges, the unique properties of this compound present opportunities for developing novel therapeutic strategies. Its antioxidant capabilities suggest potential applications in diseases characterized by high levels of oxidative stress. researchgate.net The development of new drugs from natural products is a promising area of research, as these molecules often possess unique and highly selective biological activities. nih.gov

Future strategies could involve designing synthetic analogues of this compound to enhance its stability, bioavailability, or target specificity. By understanding its molecular targets, researchers could develop therapies that are more precise than general antioxidants. nih.gov For example, if this compound is found to modulate a specific enzyme involved in an inflammatory pathway, it could be developed as a targeted anti-inflammatory agent. The exploration of its potential could lead to new treatments for a variety of conditions, building on the foundation of understanding its fundamental biochemistry and pharmacology. nih.govnih.gov

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing and characterizing Ubichromenol in laboratory settings?

- Methodological Answer : this compound synthesis often involves silica gel chromatography for purification, with specific activity measurements (e.g., radiolabeling) to track yield and purity. For characterization, combine nuclear magnetic resonance (NMR) spectroscopy for structural elucidation and high-performance liquid chromatography (HPLC) for quantification. Experimental protocols should include rigorous controls, such as parallel synthesis of ubiquinone to assess cross-contamination risks .

- Key Data : Table II in Walton Oaks Experimental Station’s study () demonstrates specific activity ratios between this compound and ubiquinone (2:1 to 4:1), critical for validating synthesis efficiency.

Q. How can researchers detect and quantify this compound in biological samples?

- Methodological Answer : Use mass spectrometry (MS) coupled with liquid chromatography (LC-MS/MS) for high sensitivity and specificity. Pre-treatment steps should include lipid extraction (e.g., Folch method) and saponification to isolate this compound from complex matrices. Validate assays with internal standards (e.g., deuterated analogs) to account for matrix effects .

Advanced Research Questions

Q. What experimental strategies address contradictions in this compound’s proposed metabolic pathways (e.g., artifact vs. precursor hypotheses)?

- Methodological Answer : To resolve disputes about this compound’s origin (e.g., artifact vs. metabolic precursor), design dual-labeling experiments using isotopic tracers (e.g., ¹⁴C-acetate and ³H-mevalonate) in vivo. Compare incorporation rates into this compound and ubiquinone across tissues. Statistical analysis of variance (ANOVA) can identify significant differences in labeling ratios, as done in Walton Oaks’ study (), which disproved this compound as a direct precursor .

- Data Contradiction Example : Joshi et al. (referenced in ) proposed this compound as a precursor, but Walton Oaks’ data showed divergent specific activities, suggesting independent biosynthetic pathways.

Q. How should researchers design studies to evaluate this compound’s stability under varying physicochemical conditions?

- Methodological Answer : Conduct accelerated stability studies using factorial design (e.g., varying pH, temperature, and light exposure). Monitor degradation via UV-Vis spectroscopy (this compound’s chromenol ring has λₘₐₓ ~270 nm). Apply Arrhenius kinetics to predict shelf-life. Reference EPA guidelines () for environmental fate assessments, including photolysis and hydrolysis rates .

Q. What statistical approaches are critical for analyzing this compound’s bioactivity data in preclinical models?

- Methodological Answer : Use non-linear regression models (e.g., Hill equation) for dose-response curves. Address variability in in vivo models by applying mixed-effects models to account for inter-subject differences. For conflicting bioactivity reports (e.g., antioxidant vs. pro-oxidant effects), meta-analysis tools (e.g., random-effects models) can reconcile heterogeneity across studies .

Research Design and Data Gaps

Q. How can researchers prioritize this compound studies given existing data gaps in toxicological profiles?

- Methodological Answer : Follow the U.S. EPA’s High Production Volume (HPV) Challenge Program () to identify critical data gaps (e.g., endocrine disruption potential). Prioritize in vitro assays (e.g., receptor-binding studies) before advancing to chronic in vivo toxicity models. Collaborate with repositories like SciFinder ( ) to access structure-activity relationship (SAR) data for risk extrapolation .

Q. What protocols ensure reproducibility in this compound research, particularly in chromatographic separation?

- Methodological Answer : Standardize silica gel chromatography conditions (e.g., particle size: 230–400 mesh, eluent gradient: hexane/ethyl acetate). Document retention factors (k) and peak symmetry metrics. Publicly share raw chromatograms and purity data via platforms like Zenodo to enable replication ( advocates independent data collection to reduce bias) .

Ethical and Reporting Standards

Q. How should researchers address ethical considerations in this compound studies involving animal models?

- Methodological Answer : Adhere to ARRIVE guidelines for preclinical studies. Justify sample sizes using power analysis and report attrition rates. For isotopic labeling experiments, ensure compliance with radiation safety protocols (’s participant selection criteria can be adapted for ethical animal use) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.